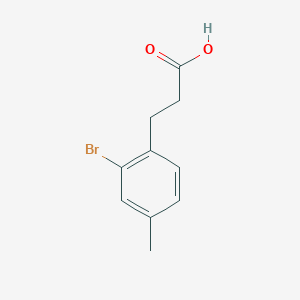
3-(2-Bromo-4-methylphenyl)propanoic acid
Übersicht
Beschreibung
3-(2-Bromo-4-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol. It is also known by its IUPAC name, 3-(2-bromo-4-methylphenyl)propanoic acid .
Synthesis Analysis
The synthesis of 3-(2-Bromo-4-methylphenyl)propanoic acid involves a two-stage process . In the first stage, oxalyl dichloride and N,N-dimethyl-formamide are reacted in dichloromethane at 20°C for 1.5 hours under an inert atmosphere. In the second stage, aluminum (III) chloride is added to the reaction mixture in dichloromethane at 3-5°C for 0.75 hours .Molecular Structure Analysis
The InChI code for 3-(2-Bromo-4-methylphenyl)propanoic acid is 1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(2-Bromo-4-methylphenyl)propanoic acid is a powder with a melting point of 90-91°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Electrochemistry
Research indicates that weak Brönsted acids can significantly improve the catalysis of CO2 reduction by iron(0) tetraphenylporphyrins, leading to high turnover numbers and the production of carbon monoxide and formic acid. This highlights the potential application of such compounds in electrochemical processes and carbon capture technologies (Bhugun, Lexa, & Savéant, 1996).
Polymer Science
Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This is crucial for developing bio-based polymers with potential applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Solvent Extraction
Studies on the reactive extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents have shown improved efficiency in the recovery process from fermentation broth, which is pivotal for the chemical, pharmaceutical, and food industries (Keshav, Chand, & Wasewar, 2009).
Organic Synthesis
Research into the synthesis of complex molecules, such as the nonsteroidal antiandrogen ICI 176334, involves the use of intermediates like 3-bromo-2-hydroxy-2-methylpropanoic acid. This demonstrates the utility of bromo-methylphenylpropanoic acids in synthesizing pharmacologically active compounds (Tucker & Chesterson, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-bromo-4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNOKVYPIBZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



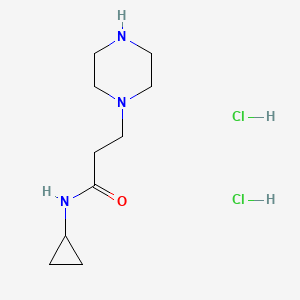
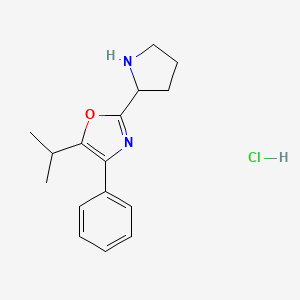
![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)
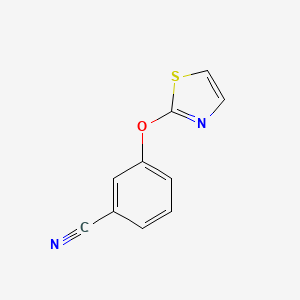
![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
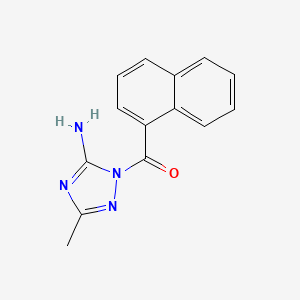
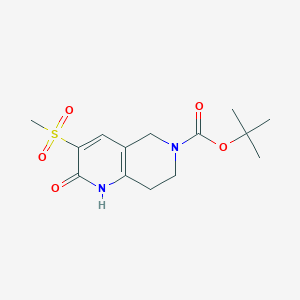
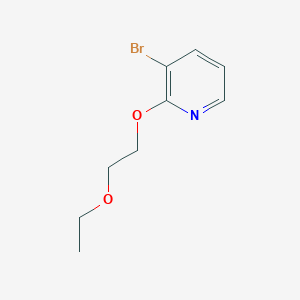
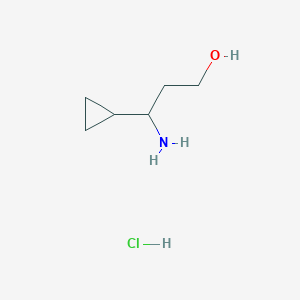
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)